1,1-Dichloro-2,2,3,3-tetrafluoropropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

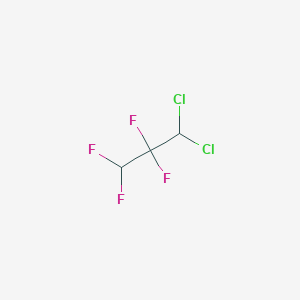

1,1-Dichloro-2,2,3,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₂F₄. It is a derivative of propane where hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its stability and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-2,2,3,3-tetrafluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,1,1,3,3-pentafluoropropane with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as a metal oxide, and is carried out at elevated temperatures to ensure complete halogenation .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2,2,3,3-tetrafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form different fluorinated and chlorinated products.

Reduction Reactions: It can be reduced to form less halogenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

Major Products Formed

Substitution: Products include various fluorinated and chlorinated hydrocarbons.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include partially halogenated hydrocarbons.

Scientific Research Applications

1,1-Dichloro-2,2,3,3-tetrafluoropropane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.

Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a cleaning agent in electronics

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2,2,3,3-tetrafluoropropane involves its interaction with various molecular targets. It can undergo oxidation reactions in the atmosphere, leading to the formation of radicals that contribute to ozone depletion. The compound’s stability and reactivity are influenced by the presence of chlorine and fluorine atoms, which affect its interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

2,3-Dichloro-1,1,1,3-tetrafluoropropane: Similar in structure but differs in the position of chlorine atoms.

1,1,2-Trichloro-1,3,3,3-tetrafluoropropane: Contains an additional chlorine atom, leading to different reactivity and applications.

1,1,1,3,3-Pentafluoropropane: Lacks chlorine atoms, making it less reactive in certain reactions.

Uniqueness

1,1-Dichloro-2,2,3,3-tetrafluoropropane is unique due to its specific halogenation pattern, which imparts distinct chemical properties. Its stability and reactivity make it suitable for various industrial and research applications, distinguishing it from other similar compounds .

Biological Activity

1,1-Dichloro-2,2,3,3-tetrafluoropropane (CAS No. 4071-01-6) is a halogenated hydrocarbon with significant industrial applications, particularly as a refrigerant and solvent. Understanding its biological activity is crucial for assessing its environmental impact and safety in various applications. This article explores the biological activity of this compound, emphasizing its interactions with biological systems, toxicity profiles, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₃H₂Cl₂F₄ |

| Molecular Weight | 184.94 g/mol |

| Boiling Point | 81.2 °C |

| Density | 1.498 g/cm³ |

| Flash Point | 1.9 °C |

Structure

The chemical structure of this compound features a propane backbone with two chlorine and four fluorine substituents. This configuration influences its reactivity and biological interactions.

Toxicity and Environmental Impact

Research indicates that halogenated hydrocarbons can exhibit varying levels of toxicity depending on their structure and substituents. In the case of this compound:

- Acute Toxicity : Studies have shown that exposure to high concentrations can lead to respiratory distress and central nervous system effects in animal models .

- Chronic Effects : Prolonged exposure has been linked to liver damage and potential carcinogenic effects in laboratory settings .

- Ecotoxicology : The compound has been found to bioaccumulate in aquatic organisms, raising concerns about its long-term environmental impact .

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit metabolic enzymes such as cytochrome P450s, affecting drug metabolism and detoxification pathways .

Case Study 1: Acute Exposure in Laboratory Animals

A study conducted on rats exposed to varying concentrations of this compound demonstrated significant neurological impairment at doses above 500 mg/kg. Behavioral assessments indicated marked changes in motor coordination and cognitive function post-exposure .

Case Study 2: Environmental Persistence

Research on the environmental fate of this compound revealed that it persists in soil and water systems due to its stability against biodegradation. This persistence raises concerns regarding its accumulation in food webs and potential biomagnification effects .

Properties

CAS No. |

4071-01-6 |

|---|---|

Molecular Formula |

C3H2Cl2F4 |

Molecular Weight |

184.94 g/mol |

IUPAC Name |

1,1-dichloro-2,2,3,3-tetrafluoropropane |

InChI |

InChI=1S/C3H2Cl2F4/c4-1(5)3(8,9)2(6)7/h1-2H |

InChI Key |

CNRFMWHVBWFZAC-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(Cl)Cl)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.